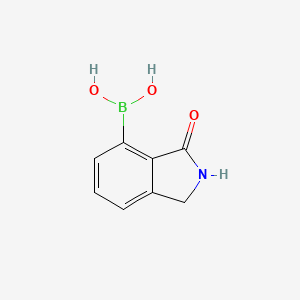

(1-Oxoisoindolin-7-yl)boronic acid

Description

Contextualization within Boronic Acid Chemistry Research

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. organic-chemistry.org They are widely recognized for their versatile reactivity, stability, and relatively low toxicity. labfind.co.kr A key application of boronic acids is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. youtube.com In this context, (1-Oxoisoindolin-7-yl)boronic acid serves as a coupling partner, enabling the introduction of the isoindolinone moiety into a wide range of organic molecules.

The isoindolinone core is a structural motif found in numerous biologically active compounds and natural products. clockss.org Its presence can confer desirable pharmacological properties. Therefore, the fusion of the isoindolinone scaffold with the reactive potential of a boronic acid group in this compound creates a powerful tool for drug discovery and development. For instance, isoindolinone derivatives have been investigated as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which are important targets in cancer therapy. google.comnih.gov

Historical Perspective of Isoindolinone Boronic Acids in Synthesis

The synthesis of aryl boronic acids is a well-established field, with the first preparation reported in 1860. labfind.co.kr However, the specific synthesis of isoindolinone boronic acids is a more recent development, driven by the increasing demand for novel heterocyclic building blocks in medicinal chemistry. The most probable and widely used method for the synthesis of compounds like this compound is the Miyaura borylation reaction. organic-chemistry.orgwikipedia.org

This reaction typically involves the palladium-catalyzed cross-coupling of a halo-substituted isoindolinone with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org The likely precursor for the synthesis of this compound is 7-Bromo-2,3-dihydro-isoindol-1-one (CAS 200049-46-3). chemicalbook.combldpharm.com The reaction proceeds under basic conditions and yields the corresponding boronate ester, which can then be hydrolyzed to the desired boronic acid. The development of efficient catalytic systems for the Miyaura borylation has made a wide variety of aryl and heteroaryl boronic acids readily accessible for synthetic applications. organic-chemistry.org

Below are data tables summarizing the properties of this compound and its likely precursor, as well as typical conditions for the Miyaura borylation reaction.

Table 1: Properties of this compound and its Precursor

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 2377610-19-8 | C₈H₈BNO₃ | 176.97 g/mol |

| 7-Bromo-2,3-dihydro-isoindol-1-one | 200049-46-3 | C₈H₆BrNO | 212.04 g/mol |

Table 2: Illustrative Conditions for Miyaura Borylation

| Parameter | Condition |

| Substrate | 7-Bromo-2,3-dihydro-isoindol-1-one |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) |

| Catalyst | Palladium(II) acetate (B1210297), PdCl₂(dppf) |

| Ligand | Tricyclohexylphosphine, SPhos |

| Base | Potassium acetate, Potassium phosphate |

| Solvent | Dioxane, Toluene |

| Temperature | 80-110 °C |

| Reaction Time | 2-24 hours |

Note: The conditions presented are general and may require optimization for the specific synthesis of this compound.

Properties

IUPAC Name |

(3-oxo-1,2-dihydroisoindol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO3/c11-8-7-5(4-10-8)2-1-3-6(7)9(12)13/h1-3,12-13H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRZNEWLRUSEEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)CNC2=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Oxoisoindolin 7 Yl Boronic Acid and Its Precursors

Direct Boronation Strategies to Access (1-Oxoisoindolin-7-yl)boronic acid

Direct C-H borylation of the isoindolinone scaffold represents an atom-economical and efficient route to this compound. This approach avoids the pre-functionalization of the aromatic ring, thereby shortening the synthetic sequence. Palladium and iridium-based catalytic systems, as well as directed ortho metalation strategies, have emerged as powerful tools for this transformation.

Palladium-Catalyzed Boronation Approaches

Palladium-catalyzed C-H activation has become a cornerstone of modern organic synthesis. While direct C-H borylation of isoindolinones at the 7-position is not extensively documented, related systems provide strong precedent for this approach. For instance, the palladium-catalyzed C-H arylation of indoles at the C7 position has been successfully achieved using a phosphinoyl directing group. nih.gov This strategy highlights the potential for directing group-assisted, palladium-catalyzed C-H functionalization of the isoindolinone ring system to achieve the desired 7-substituted product. The general mechanism for such a transformation would involve the coordination of the palladium catalyst to the directing group, followed by cyclometalation to form a palladacycle intermediate. Subsequent reaction with a boron source, such as bis(pinacolato)diboron (B136004) (B₂pin₂), would lead to the formation of the desired boronate ester.

A plausible pathway for the palladium-catalyzed C-H borylation of an N-acyl isoindolinone is depicted below:

Table 1: Proposed Palladium-Catalyzed C-H Borylation of N-Acyl Isoindolinone

| Step | Description |

| 1. | Coordination of the palladium catalyst to the carbonyl oxygen of the N-acyl group. |

| 2. | Ortho-palladation at the C7 position to form a five-membered palladacycle. |

| 3. | Oxidative addition of the borylating agent (e.g., B₂pin₂). |

| 4. | Reductive elimination to furnish the C7-borylated isoindolinone and regenerate the active palladium catalyst. |

Challenges in this approach include achieving high regioselectivity for the C7 position over other potential sites of C-H activation and overcoming the often-harsh conditions required for directing group removal.

Iridium-Catalyzed Boronation Approaches

Iridium-catalyzed C-H borylation has emerged as a particularly effective method for the regioselective functionalization of aromatic and heteroaromatic compounds. A significant breakthrough in this area is the use of a directing group to control the site of borylation. For example, the iridium-catalyzed C-H borylation of N-diethylhydrosilyl-6-methoxyindole has been shown to proceed with high selectivity at the sterically hindered C7 position. nih.govCurrent time information in Pasuruan, ID. This remarkable regioselectivity is attributed to the formation of a five-membered metallacycle intermediate. nih.gov

This directing group strategy can, in principle, be applied to the isoindolinone system. An N-silyl-protected isoindolinone could direct the iridium catalyst to the C7 position, leading to the formation of the corresponding 7-borylated product. The subsequent removal of the silyl (B83357) group would then yield the desired this compound.

Table 2: Proposed Iridium-Catalyzed C-H Borylation of N-Silyl Isoindolinone

| Reagents and Conditions | Proposed Mechanism |

| [Ir(cod)OMe]₂, dtbpy, B₂pin₂ | 1. Oxidative addition of the N-SiH bond to the iridium center. 2. Directed C-H activation at the C7 position. 3. Reductive elimination of the silylated borylated product. 4. Hydrolysis of the silyl group. |

The mild reaction conditions and high regioselectivity associated with iridium catalysis make this a highly promising route for the synthesis of this compound.

Directed Ortho Metalation (DoM) Coupled with Boronation

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. organic-chemistry.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. The amide group of an N-substituted isoindolinone can potentially act as a DMG, directing lithiation to the C7 position.

The resulting aryllithium species can then be trapped with a suitable boron electrophile, such as triisopropyl borate, to furnish the desired boronic acid after acidic workup. The choice of the N-substituent is crucial for the success of this strategy, as it must be able to direct the metalation effectively and be stable under the strongly basic reaction conditions. N-aryl or N-benzyl groups are common choices for such transformations.

Precursor Synthesis and Functionalization Pathways towards this compound

An alternative and often more established approach to this compound involves the synthesis of a suitably functionalized isoindolinone precursor, which is then converted to the target boronic acid. This strategy offers the advantage of utilizing well-established and reliable chemical transformations.

Routes via Halogenated Isoindolinones

The Miyaura borylation reaction is a palladium-catalyzed cross-coupling reaction between a halide (or triflate) and a diboron (B99234) reagent to form a boronate ester. organic-chemistry.orgclockss.orgrsc.org This reaction is a highly reliable and versatile method for the synthesis of aryl and heteroaryl boronic acids and their esters.

A key precursor for this route is a 7-halo-isoindolinone, such as 7-bromo-isoindolinone. The synthesis of such precursors can be achieved through various methods, including the cyclization of appropriately substituted benzoic acid derivatives. For example, 7-bromo-2-methylisoindolin-1-one (B1443853) is a known compound. Once the 7-halo-isoindolinone is obtained, it can be subjected to Miyaura borylation conditions to yield the corresponding 7-borylated product.

Table 3: Miyaura Borylation of 7-Bromo-isoindolinone

| Reagents and Conditions | Product |

| 7-Bromo-isoindolinone, B₂pin₂, Pd(dppf)Cl₂, KOAc, Dioxane, Heat | This compound pinacol (B44631) ester |

The resulting boronate ester can then be hydrolyzed under acidic or basic conditions to afford the final this compound.

Alternative Precursor Functionalization Strategies

Other functional groups on the isoindolinone ring can also serve as handles for the introduction of the boronic acid moiety. For instance, a 7-amino-isoindolinone could potentially be converted to the corresponding diazonium salt, which could then undergo a Sandmeyer-type reaction with a suitable boron source. However, such routes are often less direct and may suffer from lower yields and the generation of byproducts.

Another potential strategy involves the functionalization of a precursor like methyl 2-formylbenzoate. This compound can be used in multicomponent reactions to construct the isoindolinone ring system with a handle at the desired position for subsequent conversion to the boronic acid. researchgate.net

Optimization and Green Chemistry Considerations in Synthesis

The drive towards sustainable chemical manufacturing has propelled research into optimizing the synthesis of this compound and its precursors. Key areas of focus include minimizing waste, reducing energy consumption, and utilizing less hazardous materials. This section explores the impact of various parameters on the efficiency and environmental footprint of the synthesis.

Solvent Effects and Reaction Conditions

The choice of solvent and the reaction conditions are critical factors that significantly influence the yield, purity, and environmental impact of the synthesis of this compound. Traditional synthetic methods often rely on volatile and hazardous organic solvents. However, recent trends emphasize the use of greener alternatives and the optimization of reaction parameters to enhance efficiency.

The Miyaura borylation of a suitable precursor, such as 7-halo-1-oxoisoindoline, is a common strategy. The solvent in this reaction plays a crucial role in dissolving the reactants, facilitating catalyst activity, and influencing the reaction rate. Studies on related aryl boronic acid syntheses have shown that ethereal solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453) are frequently employed. However, the use of more environmentally friendly solvents is being actively investigated. For instance, the use of water as a solvent in palladium-catalyzed borylation reactions, often in the presence of surfactants to create micelles, has shown promise in improving the green profile of the synthesis. researchgate.net

Reaction conditions such as temperature and reaction time are also pivotal. Microwave irradiation has emerged as a valuable tool to accelerate reactions, often leading to higher yields in shorter timeframes compared to conventional heating. diva-portal.org For the borylation of aryl halides, room temperature conditions are highly desirable to reduce energy consumption and minimize side reactions. nih.gov The development of highly active catalyst systems has made room-temperature borylation of certain aryl chlorides feasible. nih.gov

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, represents a significant advancement in green synthesis. rsc.org Ball-milling techniques have been successfully applied to the palladium-catalyzed borylation of aryl halides, offering a rapid, solvent-free, and scalable method. google.com This approach could potentially be adapted for the synthesis of this compound, drastically reducing solvent waste.

Table 1: Comparison of Solvent and Reaction Conditions in Aryl Borylation Reactions

| Solvent System | Reaction Conditions | Advantages | Disadvantages |

| Tetrahydrofuran (THF) / 1,4-Dioxane | Conventional Heating (reflux) | Good solubility of reactants, well-established | Volatile, flammable, potential peroxide formation |

| Water (Micellar Catalysis) | Room Temperature or Mild Heating | Environmentally benign, non-flammable | May require surfactants, substrate compatibility can be an issue |

| Microwave Irradiation | Elevated Temperature and Pressure | Rapid reaction times, often higher yields | Requires specialized equipment |

| Solvent-Free (Mechanochemistry) | Ball-milling | Minimal to no solvent waste, rapid, scalable | Substrate scope may be limited, potential for localized heating |

Catalyst Systems and Ligand Design

The heart of modern borylation reactions lies in the catalyst system, typically composed of a transition metal precursor and a supporting ligand. The choice of both components is crucial for achieving high efficiency, selectivity, and functional group tolerance.

Catalyst Selection: Palladium and iridium are the most prominent metals used in the synthesis of aryl boronic acids. Palladium catalysts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are widely used for Miyaura borylation reactions of aryl halides and triflates. researchgate.netorganic-chemistry.org The development of palladium pre-catalysts has also contributed to more robust and reproducible reactions. chemrxiv.org

Iridium-catalyzed C-H borylation has emerged as a powerful alternative, allowing for the direct conversion of C-H bonds to C-B bonds, thus offering a more atom-economical route. escholarship.org This method can be particularly useful for the synthesis of this compound if a suitable directing group strategy can be employed to achieve regioselectivity at the 7-position of the isoindolinone core. rsc.org

Ligand Design: The ligand plays a multifaceted role in the catalytic cycle. It stabilizes the metal center, influences its electronic and steric properties, and ultimately controls the reactivity and selectivity of the catalyst. For palladium-catalyzed borylation, phosphine (B1218219) ligands are commonly employed. The development of sterically hindered and electron-rich biaryl phosphine ligands, such as SPhos, has enabled the efficient borylation of challenging substrates like aryl chlorides under mild conditions. nih.gov The design of ligands that can promote catalysis at low palladium loadings is a key area of research to minimize the cost and environmental impact of the precious metal. organic-chemistry.orgescholarship.org

In iridium-catalyzed C-H borylation, bipyridine-based ligands are frequently used. The electronic and steric properties of these ligands can be tuned to control the regioselectivity of the borylation. escholarship.org For instance, the use of 3,4,7,8-tetramethylphenanthroline (tmphen) as a ligand has been shown to be more effective than 4,4'-di-tert-butylbipyridine (dtbpy) for certain challenging substrates. escholarship.org

Table 2: Common Catalyst Systems and Ligands for Aryl Borylation

| Metal | Precursor Example | Ligand Example | Typical Application |

| Palladium | Pd(OAc)₂ | SPhos | Miyaura borylation of aryl chlorides and bromides |

| Palladium | Pd(dppf)Cl₂ | dppf | Miyaura borylation of various aryl halides |

| Iridium | [Ir(COD)OMe]₂ | 3,4,7,8-tetramethylphenanthroline (tmphen) | C-H borylation of arenes and heteroarenes |

| Iridium | [Ir(COD)OMe]₂ | 4,4'-di-tert-butylbipyridine (dtbpy) | General C-H borylation |

The continuous development of novel catalyst systems and ligands holds the key to unlocking even more efficient and sustainable synthetic routes to this compound and other valuable organoboron compounds.

Reactivity and Chemical Transformations of this compound

While the general principles of these reactions are well-established and widely published for a broad range of boronic acids, there is no available scientific literature detailing the specific application, reaction conditions, or outcomes for this compound. This suggests that the chemical behavior of this particular compound in the requested transformations may not have been documented or published in publicly accessible resources.

Therefore, to adhere to the principles of providing scientifically accurate and verifiable information, the detailed article with specific research findings and data tables as outlined in the request cannot be constructed. Generating such an article without specific data would require speculation and would not meet the required standards of scientific accuracy.

Reactivity and Chemical Transformations of 1 Oxoisoindolin 7 Yl Boronic Acid

Other Metal-Catalyzed Cross-Coupling Reactions

Heck-Type Reactions

The classical Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgmdpi.com A variation, known as the oxidative Heck or boron Heck reaction, utilizes an organoboronic acid in place of the organohalide. nih.govbeilstein-journals.orghw.ac.uk This process is catalyzed by Pd(II) and requires an oxidant to regenerate the catalyst. The initial step differs from the traditional Heck reaction, beginning with a transmetalation between the boronic acid and the Pd(II) catalyst rather than an oxidative addition of Pd(0). hw.ac.uk

While (1-Oxoisoindolin-7-yl)boronic acid is principally used in Suzuki-Miyaura couplings, its participation in oxidative Heck-type reactions is mechanistically plausible. These reactions typically couple the boronic acid with an alkene under oxidative conditions, often employing a palladium catalyst and an oxidant like oxygen or benzoquinone. hw.ac.uk

Table 1: General Conditions for Oxidative Boron Heck Reactions

| Component | Example Reagent/Condition | Purpose | Citation |

| Boronic Acid | Arylboronic acid | Arylating agent | hw.ac.uk |

| Alkene | Styrene, Acrylate (B77674) | Coupling partner | mdpi.comnih.gov |

| Catalyst | Pd(OAc)₂ | Facilitates C-C bond formation | beilstein-journals.orghw.ac.uk |

| Oxidant | O₂, Benzoquinone | Regenerates Pd(II) catalyst | hw.ac.uk |

| Solvent | Toluene, DMC | Reaction medium | nih.gov |

| Temperature | Ambient to 100 °C | Varies by substrate | nih.govresearchgate.net |

Transmetalation Processes of Boron in this compound

Transmetalation is a fundamental step in many cross-coupling reactions, most notably the Suzuki-Miyaura reaction, where an organic group is transferred from boron to a transition metal catalyst, typically palladium. researchgate.netrsc.org For this compound, this process is central to its application in synthesizing biaryl compounds, which are core structures in many PARP inhibitors.

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net The transmetalation step itself is influenced by several factors, including the base, solvent, and ligands on the palladium center. The base is crucial as it activates the boronic acid, forming a more nucleophilic boronate species, which then readily transfers its organic moiety (the 1-oxoisoindolin-7-yl group) to the Pd(II) complex that was formed during the oxidative addition step. researchgate.net

The mechanism can proceed through different pathways, such as the "oxo-palladium pathway" or the "boronate pathway," but both converge on the formation of a palladium-oxygen-boron linkage that facilitates the aryl transfer. researchgate.net This step is what makes the Suzuki-Miyaura coupling distinct from other cross-coupling reactions. researchgate.net

Non-Catalytic Reactions and Derivatives

Esterification and Amidation Reactions of the Boronic Acid Moiety

The boronic acid group of this compound can undergo reactions typical of its class, such as esterification and amidation.

Esterification: Boronic acids readily and reversibly form esters with diols, such as pinacol (B44631) or neopentyl glycol. This transformation is often used to protect the boronic acid, improve its stability, or modify its reactivity. For instance, the pinacol ester of (1-Oxoisoindolin-5-yl)boronic acid is a commercially available and stable derivative. frontierspecialtychemicals.com The formation of these boronic esters is a well-established method for purification and handling of boronic acids. mdpi.com

Amidation: While boronic acids are not directly amidated in the traditional sense, they are highly effective catalysts for the direct amidation of carboxylic acids with amines. nih.govucl.ac.ukrsc.orgmdpi.comrsc.orgchemrxiv.org The reaction proceeds through the formation of an acyloxyboronic acid intermediate, which is a highly activated species. rsc.org The removal of water is essential for driving the reaction to completion. rsc.org Although this compound would act as the catalyst in this context, this reactivity highlights the electrophilic nature of its boron center.

Table 2: Boronic Acid-Catalyzed Direct Amidation

| Component | Role | Common Reagents | Citation |

| Carboxylic Acid | Substrate | Benzoic acid | chemrxiv.org |

| Amine | Substrate | Benzylamine, 2-Aminopyridine | chemrxiv.org |

| Boronic Acid | Catalyst | Arylboronic acids | rsc.orgrsc.org |

| Dehydrating Agent | Drives equilibrium | Molecular sieves | nih.govrsc.org |

| Solvent | Reaction medium | Toluene, Dichloromethane | nih.gov |

Reactions with Nucleophiles and Electrophiles

The reactivity of this compound with nucleophiles and electrophiles can be considered at two sites: the boronic acid group and the isoindolinone ring system.

Reactions of the Boronic Acid Moiety: The boron atom in a boronic acid possesses a vacant p-orbital, making it a Lewis acid. It can readily interact with nucleophiles, such as hydroxide (B78521) or fluoride (B91410) ions, to form a tetracoordinate boronate species. researchgate.netresearchgate.net This formation of a boronate is a key step in activating the boronic acid for transmetalation in Suzuki couplings. eurekaselect.comrsc.org While arylboronic acids themselves are generally considered weak nucleophiles, their reactivity can be enhanced. For example, under specific transition-metal-free conditions, arylboronic acids can act as nucleophiles in stereospecific substitution reactions, particularly when an adjacent amide (CONH) group can coordinate and assist in the process. researchgate.netnih.gov

Reactions with Electrophiles: The primary reaction of arylboronic acids with electrophiles is halodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-halogen bond. researchgate.net This reaction is effectively an ipso-substitution on the aromatic ring and can be performed with electrophilic halogen sources like N-iodosuccinimide (NIS). researchgate.net This process can be promoted by bases or copper catalysts. researchgate.net Additionally, the nitrogen atom of the isoindolinone lactam is a potential nucleophilic site that could react with electrophiles, such as alkyl halides, in N-alkylation reactions, though this specific reactivity for this compound is less commonly documented in the context of its cross-coupling applications.

Advanced Applications of 1 Oxoisoindolin 7 Yl Boronic Acid in Complex Molecule Synthesis

Construction of Substituted Isoindolinone Scaffolds

The isoindolinone framework is a prevalent motif in a multitude of biologically active compounds and natural products. The strategic placement of a boronic acid at the 7-position of the 1-oxoisoindoline core opens up a direct avenue for the synthesis of novel, substituted isoindolinone derivatives. The primary application in this context is the renowned Suzuki-Miyaura cross-coupling reaction.

In a hypothetical reaction, (1-Oxoisoindolin-7-yl)boronic acid could be coupled with a variety of aryl or heteroaryl halides (or triflates) to introduce diverse substituents at the 7-position. This method would provide a modular and efficient route to a library of 7-aryl-1-oxoisoindolinones, a class of compounds that would be challenging to synthesize through traditional methods.

Table 1: Representative Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-1-Oxoisoindolinones

| Entry | Aryl Halide | Catalyst | Base | Solvent | Product |

| 1 | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 7-(p-tolyl)isoindolin-1-one |

| 2 | 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 7-(pyridin-2-yl)isoindolin-1-one |

| 3 | 1-Iodonaphthalene | Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF/H₂O | 7-(naphthalen-1-yl)isoindolin-1-one |

This table presents hypothetical examples based on established Suzuki-Miyaura coupling methodologies, as specific literature for this compound is not available.

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly valued in medicinal chemistry for their ability to generate complex molecules in a single, convergent step. Boronic acids have emerged as valuable components in various MCRs, most notably in the Petasis and Suzuki-Miyaura-based multi-component reactions.

While specific examples involving this compound are not documented, its participation in a Petasis-type reaction can be envisioned. For instance, a three-component reaction between this compound, an amine, and an α-hydroxy aldehyde could lead to the formation of complex amino alcohol derivatives bearing the isoindolinone moiety. Similarly, its integration into a one-pot Suzuki-Miyaura coupling/cyclization sequence could provide rapid access to fused heterocyclic systems. The rigid isoindolinone backbone would impart a defined conformational bias to the products, a desirable feature in drug discovery.

Utilization in Total Synthesis of Natural Product Analogues

The total synthesis of natural products and their analogues is a driving force for the development of new synthetic methods. The unique substitution pattern of this compound makes it an intriguing building block for the synthesis of analogues of natural products containing an isoindolinone or related heterocyclic core.

Strategic Incorporation of the this compound Unit

In a synthetic strategy targeting a complex natural product analogue, this compound could be introduced at a late stage through a Suzuki-Miyaura coupling. This would allow for the rapid diversification of a common intermediate, leading to a focused library of analogues with modifications at the 7-position of the isoindolinone core. This approach is particularly advantageous when exploring structure-activity relationships (SAR) in a medicinal chemistry program.

Challenges and Solutions in Complex Synthetic Environments

The use of any boronic acid in a complex synthesis presents challenges, including potential for protodeboronation under acidic or basic conditions and interference from other functional groups. The stability of the isoindolinone lactam under various reaction conditions would also need to be considered.

A potential solution to enhance the stability of the boronic acid is its in situ conversion to a more robust boronate ester, such as a pinacol (B44631) or MIDA boronate. These derivatives often exhibit improved stability and handling characteristics and can be readily deprotected under mild conditions to regenerate the boronic acid for the desired coupling reaction.

Table 2: Protecting Groups for Boronic Acids in Complex Synthesis

| Protecting Group | Structure | Key Features |

| Pinacol | Tetramethyl-1,3,2-dioxaborolane | Forms stable, crystalline esters; generally stable to chromatography. |

| MIDA (N-methyliminodiacetic acid) | 1,3,2-Dioxaborolane-4,5-dicarboxylic acid derivative | Highly stable to a wide range of reaction conditions; readily deprotected with mild aqueous base. |

This table provides general information on common boronic acid protecting groups.

Polymer Chemistry Applications

Boronic acid-containing polymers have garnered significant interest for their applications in sensors, drug delivery, and self-healing materials. rsc.orgnih.gov This is largely due to the ability of the boronic acid moiety to form reversible covalent bonds with diols, such as saccharides.

Incorporation into Polymeric Architectures

This compound could be functionalized with a polymerizable group, such as a vinyl or acryloyl moiety, to create a novel monomer. Copolymerization of this monomer with other suitable monomers would lead to the formation of polymers bearing the isoindolinone unit as a pendant group. The resulting polymers would be expected to exhibit interesting properties, such as pH-responsiveness and the ability to bind to diols. The rigid and polar nature of the isoindolinone group could influence the polymer's solubility, thermal properties, and morphology. While specific research on polymers derived from this particular monomer is not available, the general principles of boronic acid polymer chemistry suggest a rich area for future exploration. rsc.orgnih.gov

Design of Functional Materials

The unique structural features of This compound , combining a rigid isoindolinone core with a reactive boronic acid moiety, theoretically position it as a candidate for the synthesis of specialized polymers and metal-organic frameworks (MOFs). The isoindolinone structure could impart specific photophysical or thermal properties to the resulting material, while the boronic acid group would offer a site for cross-linking, sensing, or dynamic covalent interactions.

Polymers:

In principle, This compound could be incorporated into polymer chains either as a pendant group or as part of the polymer backbone.

Pendant Group Functionalization: By modifying a pre-existing polymer with reactive sites, This compound could be attached to the polymer scaffold. This would create a functional polymer capable of interacting with diol-containing molecules. Such materials could find use in separation media for glycoproteins or in the development of sensors.

Monomer for Polymerization: If functionalized with a polymerizable group (e.g., a vinyl or acrylate (B77674) moiety), This compound could act as a monomer in polymerization reactions. This would lead to polymers with a high density of boronic acid groups, potentially enhancing their sensitivity and binding capacity in sensing applications.

Metal-Organic Frameworks (MOFs):

MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The dicarboxylate or other multi-topic analogues of This compound could serve as the organic linkers in MOF synthesis.

While these applications are theoretically plausible based on the known chemistry of boronic acids and isoindolinones, specific experimental data, detailed research findings, and performance metrics for functional materials derived from This compound are not available in the reviewed literature. The table below summarizes the potential, yet currently undocumented, applications.

| Material Type | Potential Role of this compound | Potential Application | Required Research Focus |

|---|---|---|---|

| Functional Polymers | Pendant group or functional monomer | Sensors for diols (e.g., glucose), separation media for glycoproteins | Synthesis of polymerizable derivatives, polymer characterization, and testing of binding affinity and selectivity. |

| Metal-Organic Frameworks (MOFs) | Functional organic linker | Selective adsorption and separation of saccharides, catalysis, luminescent sensing | Synthesis of multi-topic ligand analogues, MOF synthesis and characterization, and evaluation of porosity and guest-binding properties. |

1 Oxoisoindolin 7 Yl Boronic Acid in Ligand Design and Catalysis

Development of Ligands Bearing the (1-Oxoisoindolin-7-yl) Scaffold

The development of novel ligands is a cornerstone of modern catalysis. The (1-Oxoisoindolin-7-yl)boronic acid scaffold presents an intriguing, yet currently unexplored, platform for ligand design. Theoretically, the isoindolinone core offers a rigid framework, which is a desirable characteristic for creating predictable and effective ligand architectures. The presence of the lactam functionality and the boronic acid group at the 7-position provides multiple coordination points for metal centers.

The nitrogen atom of the isoindolinone could potentially act as a Lewis basic donor, while the boronic acid group, a well-known Lewis acid, can engage in various interactions. This bifunctional nature could allow for the creation of ambiphilic ligands, capable of activating both electrophilic and nucleophilic partners in a reaction.

Hypothetical Ligand Synthesis:

The synthesis of ligands based on this scaffold would likely involve modifications at several key positions:

N-Substitution on the Isoindolinone Ring: The nitrogen atom could be functionalized with various organic groups to tune the steric and electronic properties of the resulting ligand. For instance, the introduction of bulky substituents could create a chiral pocket around a coordinated metal, influencing the stereochemical outcome of a reaction.

Modification of the Boronic Acid: The boronic acid moiety could be converted into boronate esters or other derivatives to modulate its Lewis acidity and stability.

Functionalization of the Aromatic Ring: The benzene (B151609) ring of the isoindolinone could be further substituted to introduce additional donor atoms or chiral elements.

These hypothetical synthetic strategies could lead to a diverse library of ligands with tailored properties for specific catalytic applications.

Chiral this compound Derivatives in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules, is of paramount importance in the pharmaceutical and fine chemical industries. While no chiral derivatives of this compound have been reported in the context of asymmetric catalysis, we can speculate on their potential based on the broader field of chiral boronic acid chemistry.

The introduction of chirality into the (1-oxoisoindolin-7-yl) scaffold could be achieved in several ways:

Chiral N-Substituents: Attaching a chiral auxiliary to the nitrogen atom of the isoindolinone ring is a common strategy for inducing chirality.

Chiral Auxiliaries on the Boronic Acid: The boronic acid could be esterified with a chiral diol to create a chiral environment around the boron atom.

Atropisomerism: If bulky substituents were introduced at the positions ortho to the carbon-boron bond, restricted rotation could lead to stable atropisomers, which are a source of axial chirality.

Potential Applications in Asymmetric Reactions:

Hypothetically, chiral ligands derived from this compound could be employed in a variety of asymmetric transformations, including:

| Hypothetical Reaction | Potential Role of Chiral Ligand |

| Asymmetric Diels-Alder Reaction | Coordination to a Lewis acidic metal to create a chiral catalytic environment for the cycloaddition. |

| Asymmetric Aldol (B89426) Reaction | Formation of a chiral boron enolate, which would then react with an aldehyde enantioselectively. |

| Asymmetric Conjugate Addition | Activation of the substrate through coordination and directing the nucleophilic attack to one face of the molecule. |

The success of such catalytic systems would depend heavily on the specific design of the chiral ligand and its interaction with the metal center and substrates.

Role as a Lewis Acid Catalyst or Co-catalyst

Boronic acids are well-established as Lewis acid catalysts. The empty p-orbital on the boron atom allows it to accept electron density from Lewis bases, thereby activating substrates. This compound, with its boronic acid functionality, would be expected to exhibit Lewis acidic properties.

The intramolecular proximity of the lactam oxygen to the boronic acid group could lead to intramolecular coordination, potentially modulating the Lewis acidity of the boron center. This feature could be exploited to create a switchable catalyst, where the Lewis acidity is influenced by the reaction conditions or the presence of other coordinating species.

As a co-catalyst, this compound could work in concert with a transition metal catalyst. For example, it could act as a boronic acid cocatalyst in reactions involving the activation of alcohols or carboxylic acids.

Heterogeneous Catalysis Incorporating this compound Structures

Heterogeneous catalysis offers significant advantages in terms of catalyst separation and recycling. The this compound scaffold could be incorporated into solid supports to create heterogeneous catalysts.

Hypothetical Immobilization Strategies:

Polymer-Supported Catalysts: The molecule could be functionalized with a polymerizable group and then copolymerized to form a solid-supported catalyst.

Grafting onto Inorganic Supports: The boronic acid or another functional group on the molecule could be used to anchor it to the surface of silica (B1680970) or other inorganic materials.

Metal-Organic Frameworks (MOFs): The bifunctional nature of the scaffold could allow it to act as a building block for the construction of novel MOFs with catalytic properties.

These immobilized catalysts could then be used in continuous flow reactors, offering a more sustainable and efficient approach to catalysis. The solid support could also influence the activity and selectivity of the catalyst by imposing steric constraints or providing a specific microenvironment for the reaction.

Mechanistic Investigations of Reactions Involving 1 Oxoisoindolin 7 Yl Boronic Acid

Kinetic Studies of (1-Oxoisoindolin-7-yl)boronic acid Transformations

Kinetic analysis is a cornerstone of mechanistic investigation, providing quantitative data on the rates of chemical reactions. For transformations involving this compound, such as in palladium-catalyzed cross-coupling reactions, kinetic studies help to determine the reaction order with respect to each component (the boronic acid, the coupling partner, the catalyst, and the base) and to identify the rate-determining step of the catalytic cycle.

Research in this area typically involves monitoring the reaction progress over time. Aliquots may be taken from the reaction mixture at specific intervals, quenched, and analyzed by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to measure the concentration of reactants and products. In-situ monitoring using spectroscopic methods like NMR can also be employed.

For a typical Suzuki-Miyaura coupling, studies have shown that the formation of the cross-coupled product often follows first-order kinetics. wikipedia.org The rate of the reaction is influenced by several factors, including the steric and electronic properties of the boronic acid, the choice of solvent, and the nature of the base and the palladium catalyst's ligands. nih.gov For instance, the transmetalation step, where the organic group is transferred from boron to palladium, is often a critical, rate-influencing part of the cycle. nih.gov

Table 1: Illustrative Kinetic Data for a Suzuki-Miyaura Coupling of this compound

This table presents hypothetical kinetic data for the reaction of this compound with an aryl bromide, catalyzed by a palladium complex. The data illustrates how reaction rates can be determined under varying conditions.

| Entry | Variable Changed | Concentration (M) | Observed Rate Constant (k_obs, s⁻¹) |

| 1 | Baseline | 0.1 | 1.5 x 10⁻⁴ |

| 2 | [Aryl Bromide] x 2 | 0.2 | 3.1 x 10⁻⁴ |

| 3 | [Pd Catalyst] x 2 | 0.002 | 2.9 x 10⁻⁴ |

| 4 | Weaker Base | - | 0.8 x 10⁻⁴ |

This data is illustrative and intended to represent typical findings from kinetic experiments.

Spectroscopic Characterization of Intermediates

The direct observation and characterization of transient intermediates are vital for confirming a proposed reaction mechanism. Modern spectroscopic techniques are powerful tools for identifying these short-lived species within a catalytic cycle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR (including ¹H, ¹³C, and ¹¹B) is particularly useful for studying the interaction of this compound with other reaction components. In aqueous solutions, boronic acids exist in equilibrium between the neutral trigonal planar form and an anionic tetrahedral boronate form. nih.gov ¹¹B NMR can distinguish between these three- and four-coordinate boron species. In the context of a Suzuki-Miyaura reaction, NMR can help identify key intermediates such as palladium-hydroxide complexes or species containing a direct Pd-O-B linkage, which are precursors to the crucial transmetalation step. nih.gov

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is exceptionally sensitive for detecting charged intermediates in a catalytic cycle, even at very low concentrations. This technique can provide evidence for the formation of various organometallic species involved in the reaction pathway.

Table 2: Hypothetical Spectroscopic Data for a Proposed Boronate Intermediate

This table shows plausible NMR chemical shifts for the proposed tetrahedral boronate intermediate formed from this compound and a hydroxide (B78521) base.

| Nucleus | This compound (Trigonal) | Proposed [(1-Oxoisoindolin-7-yl)B(OH)₃]⁻ Intermediate (Tetrahedral) |

| ¹¹B Chemical Shift (δ, ppm) | ~28-30 | ~3-5 |

| ¹H Chemical Shift (δ, ppm) of B(OH)₂ | ~8.1 | Not directly observed (exchange) |

This data is illustrative. The upfield shift in the ¹¹B NMR spectrum is characteristic of the change from trigonal to tetrahedral geometry at the boron center. researchgate.net

Elucidation of Reaction Pathways and Transition States

While kinetic and spectroscopic studies provide experimental evidence, computational chemistry, particularly using Density Functional Theory (DFT), offers a powerful complementary approach to map out entire reaction pathways. These calculations can model the structures of reactants, intermediates, transition states, and products, providing their relative energies.

For a palladium-catalyzed reaction involving this compound, the generally accepted pathway involves three key stages: nih.gov

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner.

Transmetalation: The organic group from the boronic acid (the 1-oxoisoindolin-7-yl moiety) is transferred to the palladium center, displacing a ligand. This step often requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

Reductive Elimination: The two organic partners on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst.

Table 3: Illustrative Calculated Activation Energies for a Suzuki-Miyaura Pathway

This table provides a set of hypothetical activation energies calculated via DFT for the key steps in the coupling of this compound.

| Reaction Step | Transition State | Calculated ΔG‡ (kcal/mol) |

| Oxidative Addition | [Ar-Pd(0)-X]‡ | 15.2 |

| Transmetalation | [(Ar)Pd(II)-L-(Ar')]‡ | 21.5 |

| Reductive Elimination | [Ar-Pd(II)-Ar']‡ | 18.8 |

This illustrative data suggests that, for this hypothetical system, transmetalation is the rate-determining step due to its higher activation barrier.

Isotope Labeling Studies

Isotope labeling experiments are a sophisticated method for unequivocally tracing the fate of atoms throughout a reaction sequence. By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁶O with ¹⁸O), its position can be tracked in the products and intermediates using mass spectrometry or NMR.

One common application is to elucidate the mechanism of the transmetalation step. For example, in a Suzuki-Miyaura reaction, there can be ambiguity about the source of the oxygen atom in byproducts like boric acid. An experiment using an ¹⁸O-labeled base or ¹⁸O-labeled water can pinpoint the origin of these atoms.

Another powerful technique is the measurement of the Kinetic Isotope Effect (KIE). This involves measuring the change in reaction rate when an atom at a specific position is replaced by its heavier isotope. A significant KIE (k_light / k_heavy > 1) indicates that the bond to that isotopic atom is being broken or formed in the rate-determining step of the reaction.

Table 4: Design of a Hypothetical Isotope Labeling Experiment

This table outlines an experiment to determine the role of a C-H bond cleavage in the rate-determining step of a hypothetical reaction.

| Experiment | Reactants | Observation | Interpretation |

| Control | This compound + Aryl-H | Rate constant = k_H | Baseline rate |

| Isotope | This compound + Aryl-D (deuterated) | Rate constant = k_D | Comparison rate |

| Outcome 1 | k_H / k_D ≈ 1 | No KIE observed | C-H bond is not broken in the rate-determining step. |

| Outcome 2 | k_H / k_D > 1 | Significant KIE observed | C-H bond cleavage is part of the rate-determining step. |

Computational and Theoretical Studies of 1 Oxoisoindolin 7 Yl Boronic Acid

Electronic Structure Analysis of (1-Oxoisoindolin-7-yl)boronic acid

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For this compound, computational methods are employed to understand the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals.

Analysis of the electronic structure often begins with determining the molecule's ground-state geometry and conformational preferences. Like other arylboronic acids, the hydroxyl groups of the boronic acid moiety in this compound can adopt several conformations, such as syn-syn, syn-anti, and anti-anti, with respect to the B-C bond. researchgate.net The relative energies of these conformers are influenced by intramolecular interactions and the surrounding environment.

A key feature of interest in boronic acids is the potential for an intramolecular dative bond between the boron atom and a nearby Lewis basic site. In the case of this compound, the carbonyl oxygen of the isoindolinone ring could potentially interact with the vacant p-orbital of the boron atom. Computational studies on analogous compounds, such as 2-aminocarbonyl-phenylboronic acid, have shown that while such interactions may be weak in the gas phase, they can be significantly enhanced in solution, leading to shorter boron-oxygen distances of around 1.7–1.8 Å. ambeed.com This interaction can influence the acidity of the boronic acid and its reactivity.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. For arylboronic acids, the HOMO is typically located on the aromatic ring, while the LUMO is often centered on the boronic acid group. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 1: Calculated Electronic Properties for a Representative Arylboronic Acid

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: These are typical values for a substituted arylboronic acid and are intended for illustrative purposes. Actual values for this compound would require specific calculations.

DFT Calculations on Reactivity and Selectivity

Density functional theory (DFT) is a widely used computational method to study the reactivity and selectivity of chemical reactions. For this compound, DFT calculations can provide valuable insights into its behavior in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

DFT can be used to model the entire catalytic cycle of a Suzuki-Miyaura reaction involving this compound. This includes calculating the energies of reactants, intermediates, transition states, and products for each elementary step: oxidative addition, transmetalation, and reductive elimination. By mapping the potential energy surface, researchers can identify the rate-determining step and understand how the structure of the boronic acid influences the reaction kinetics.

The acidity of the boronic acid, represented by its pKa value, is a critical parameter influencing its reactivity, solubility, and biological interactions. mdpi.com DFT calculations, combined with appropriate solvent models, can predict the pKa of arylboronic acids. mdpi.com The electron-withdrawing nature of the 1-oxoisoindolinone moiety is expected to lower the pKa of this compound compared to unsubstituted phenylboronic acid.

Furthermore, DFT can be used to investigate the thermodynamics of side reactions, such as the formation of boroxines, which are cyclic anhydrides of boronic acids. nih.gov Understanding the conditions that favor boroxine (B1236090) formation is crucial for optimizing reaction conditions and storage of the compound.

Molecular Dynamics Simulations of Boronic Acid Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their interactions with other molecules, including solvents and biological macromolecules. bldpharm.com For this compound, MD simulations can be particularly useful in understanding its behavior in solution and its potential as a ligand for biological targets.

In solution, MD simulations can reveal the solvation structure around the boronic acid and the dynamics of the solvent molecules. This is important for understanding the compound's solubility and how the solvent influences its conformational preferences and reactivity.

A key application of boronic acids is their ability to form reversible covalent bonds with cis-diols, which are present in many biological molecules such as sugars and glycoproteins. nih.gov MD simulations can be employed to study the binding of this compound to diol-containing molecules. These simulations can help to:

Determine the preferred binding modes.

Calculate the binding free energy.

Identify the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex.

Understand the conformational changes that occur upon binding.

Such studies are invaluable in the rational design of boronic acid-based sensors and therapeutic agents.

Prediction of Novel Reaction Pathways and Catalytic Cycles

Computational chemistry not only helps in understanding known reactions but also in predicting new ones. For this compound, theoretical calculations can be used to explore novel reaction pathways and catalytic cycles that have not yet been realized experimentally.

By screening potential reactants and catalysts in silico, researchers can identify promising new transformations. For instance, DFT calculations could be used to investigate the feasibility of using this compound in reactions other than Suzuki-Miyaura coupling, such as Chan-Lam coupling or Petasis reactions.

Furthermore, computational methods can aid in the design of new catalysts that are specifically tailored for reactions involving this compound. By understanding the mechanism of a desired transformation, researchers can computationally design ligands for a metal catalyst that would lower the activation energy of the rate-determining step, thereby improving the efficiency of the reaction.

The exploration of reaction mechanisms can also uncover unexpected intermediates or side products, providing a more complete picture of the reaction landscape. This predictive power of computational chemistry can accelerate the discovery of new synthetic methodologies and applications for this compound.

Advanced Analytical Methodologies for Characterizing 1 Oxoisoindolin 7 Yl Boronic Acid and Its Derivatives

High-Resolution Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural confirmation of (1-Oxoisoindolin-7-yl)boronic acid. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of the molecule.

Detailed Research Findings:

The primary application of HRMS in the analysis of this compound is the precise determination of its molecular weight. The calculated monoisotopic mass of the neutral molecule (C₈H₈BNO₃) is 177.05936 Da. HRMS analysis, often using soft ionization techniques like Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART), would aim to detect the protonated molecule [M+H]⁺ or other adducts.

For instance, in a typical analysis, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer. The resulting spectrum would be analyzed for an ion corresponding to the calculated exact mass of the protonated species. The high resolving power of instruments like Time-of-Flight (TOF) or Orbitrap analyzers allows for the differentiation of the target compound from other species with the same nominal mass but different elemental formulas.

While specific data for this compound is not publicly available, analysis of similar boronic acid derivatives demonstrates the power of the technique. For example, a related compound, C₁₅H₁₅BO₃, showed a calculated m/z for [M+H]⁺ of 255.1187, with the found value being 255.1193, well within the accepted range of accuracy for structural confirmation. rsc.org This level of precision is crucial for confirming the identity of newly synthesized batches of this compound and for identifying potential impurities or degradation products.

| Species | Molecular Formula | Calculated Exact Mass (Da) | Observed m/z (Illustrative) | Technique |

|---|---|---|---|---|

| [M+H]⁺ | C₈H₉BNO₃⁺ | 178.06724 | 178.0671 | ESI-TOF |

| [M+Na]⁺ | C₈H₈BNO₃Na⁺ | 200.04918 | 200.0490 | ESI-TOF |

| [M-H]⁻ | C₈H₇BNO₃⁻ | 176.05219 | 176.0523 | ESI-TOF |

Nuclear Magnetic Resonance (NMR) Spectroscopy Advancements

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecular structure and connectivity.

Detailed Research Findings:

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the aromatic protons on the isoindolinone core, a signal for the N-H proton of the lactam, and a signal for the CH₂ group. The boronic acid protons (-OH) are often broad and may exchange with solvent, making them difficult to observe.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include the carbonyl carbon of the lactam ring (typically in the 165-175 ppm range), aromatic carbons, and the methylene (B1212753) (CH₂) carbon. The carbon atom attached to the boron (C-B bond) can sometimes be difficult to detect due to quadrupolar relaxation of the boron nucleus. rsc.org

¹¹B NMR: As boron is a quadrupolar nucleus, ¹¹B NMR is particularly informative for studying boronic acids. nsf.gov The chemical shift in the ¹¹B NMR spectrum is sensitive to the hybridization state of the boron atom. nih.gov A trigonal planar (sp² hybridized) boronic acid typically shows a broad signal around 27-30 ppm. rsc.org Upon complexation, for example with a diol, or at high pH, the boron atom becomes tetrahedral (sp³ hybridized), causing a significant upfield shift to around 5-10 ppm. nsf.gov This makes ¹¹B NMR an excellent tool for studying the pKa of the boronic acid and its interactions with other molecules. nsf.gov

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity / Comments |

|---|---|---|

| ¹H | ~8.5 (broad s) | NH of lactam |

| ¹H | ~8.2 (broad s, 2H) | B(OH)₂ |

| ¹H | ~7.5-7.8 (m, 3H) | Aromatic CH |

| ¹H | ~4.4 (s, 2H) | CH₂ of lactam |

| ¹³C | ~170 | C=O (lactam) |

| ¹³C | ~120-145 | Aromatic C and C-B (ipso-carbon often not observed) |

| ¹³C | ~45 | CH₂ of lactam |

| ¹¹B | ~28-30 | Trigonal B(OH)₂ |

X-ray Crystallography of this compound and its Complexes

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique can reveal bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecule's three-dimensional structure.

Detailed Research Findings:

For this compound, obtaining single crystals suitable for X-ray diffraction would be a key objective after synthesis and purification. The resulting crystal structure would confirm the planar nature of the isoindolinone ring system and the geometry of the boronic acid group. In the solid state, boronic acids often form dimeric or trimeric structures (boroxines) through intermolecular dehydration, and X-ray crystallography can identify these arrangements. raineslab.com

Furthermore, co-crystallization of this compound with other molecules, such as diols or active site residues of a target protein, can provide invaluable insights into its binding modes. nih.gov An extensive X-ray crystallographic analysis of boronic acids binding to proteins has been conducted to understand the role of the boronic group in molecular recognition. nih.gov Time-resolved crystallography can even be used to monitor enzymatic reactions and binding events in real-time, observing the formation of covalent bonds between the boron atom and active site residues. nih.gov

| Parameter | Illustrative Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 6.2351 |

| b (Å) | 26.0156 |

| c (Å) | 12.4864 |

| β (°) | 93.243 |

| Volume (ų) | 2022.17 |

| Z | 8 |

| R-factor | ~0.05 |

Chromatographic Separation Techniques (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for the purification of this compound and for the analysis of its purity. High-Performance Liquid Chromatography (HPLC) is the most common method used for non-volatile compounds like boronic acids.

Detailed Research Findings:

Reversed-phase HPLC (RP-HPLC) is widely used for the analysis of boronic acids. A significant challenge in the RP-HPLC analysis of boronic acids and their esters is their susceptibility to hydrolysis on the column. researchgate.net The choice of column, mobile phase composition, and pH are critical parameters to develop a robust and reproducible method. americanpharmaceuticalreview.com

Column Selection: C18 columns are commonly used, but specialized columns with low residual silanol (B1196071) activity are preferred to minimize interactions and improve peak shape. researchgate.net

Mobile Phase and pH: The pH of the mobile phase is a crucial factor. At low pH, boronic acids are neutral and may have sufficient retention on a C18 column. However, some boronic esters are unstable at low pH. americanpharmaceuticalreview.com Operating at high pH can stabilize certain esters but may decrease the retention of the more hydrophilic boronic acid. americanpharmaceuticalreview.com

Detection: UV detection is standard if the molecule possesses a suitable chromophore, as the isoindolinone core in the target compound does. For boronic acids lacking a chromophore, or for more selective detection in complex mixtures, post-column derivatization can be employed. nih.gov For instance, reaction with alizarin (B75676) post-separation creates a fluorescent complex that can be detected with high sensitivity. nih.govwur.nl

Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for underivatized boronic acids due to their low volatility and thermal lability. However, derivatization to form more volatile esters could enable GC-MS analysis if required.

| Parameter | Condition |

|---|---|

| Instrument | Arc™ HPLC System or equivalent |

| Column | XSelect Premier HSS T3, 4.6 x 100 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Linear gradient from 5% to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 3.0 µL |

Future Perspectives and Emerging Research Directions for 1 Oxoisoindolin 7 Yl Boronic Acid

Exploration of Novel Synthetic Routes

The synthesis of (1-Oxoisoindolin-7-yl)boronic acid and its derivatives is a foundational area for future research. While standard methods for boronic acid synthesis, such as the reaction of a corresponding organolithium or Grignard reagent with a trialkyl borate, are likely applicable, the development of more efficient, scalable, and sustainable synthetic routes will be crucial.

Future investigations could focus on:

Transition Metal-Catalyzed Borylation: The use of transition metal catalysts, such as iridium or rhodium, for the direct C-H borylation of the isoindolinone core could offer a more direct and atom-economical route to this compound. nih.gov This approach would bypass the need for pre-functionalized starting materials.

Photoredox Catalysis: Emerging photoredox catalytic methods could provide a mild and selective pathway for the borylation of the isoindolinone scaffold. nih.gov These reactions often proceed under ambient conditions and can tolerate a wide range of functional groups.

One-Pot Syntheses: The development of one-pot procedures starting from simple precursors, such as 2-benzoylbenzoic acid derivatives, could streamline the synthesis of novel isoindolinone boronic acids. nih.gov

| Synthetic Strategy | Potential Advantages | Representative Catalyst/Reagent |

| Direct C-H Borylation | High atom economy, reduced synthetic steps | Iridium or Rhodium complexes |

| Photoredox Catalysis | Mild reaction conditions, high selectivity | Photoredox catalyst with a Lewis base |

| One-Pot Synthesis | Increased efficiency, reduced waste | Chlorosulfonyl isocyanate and alcohols |

Development of New Catalytic Applications

Boronic acids are increasingly recognized for their catalytic activity in a variety of organic transformations. rsc.orgnih.gov The unique electronic and steric properties of the this compound moiety could be harnessed to develop novel catalysts.

Potential catalytic applications to be explored include:

Amide Bond Formation: Boronic acids can catalyze the direct formation of amides from carboxylic acids and amines, offering a green alternative to traditional coupling reagents. nih.gov The isoindolinone scaffold could influence the catalyst's activity and selectivity.

Lewis Acid Catalysis: The Lewis acidic boron center can activate carbonyl compounds and other functional groups, facilitating a range of reactions such as aldol (B89426) additions and Diels-Alder cycloadditions. nih.gov

Asymmetric Catalysis: Chiral derivatives of this compound could be designed and synthesized to act as catalysts in asymmetric transformations, leading to the production of enantiomerically enriched products.

| Catalytic Reaction | Potential Role of this compound | Key Advantages |

| Amide Synthesis | Catalyst for dehydrative coupling | Atom economical, mild conditions |

| Lewis Acid Catalysis | Activation of electrophiles | Potential for unique selectivity |

| Asymmetric Synthesis | Chiral ligand or catalyst | Access to enantiopure compounds |

Integration into Flow Chemistry Systems

Flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving reactive intermediates. organic-chemistry.orgresearchgate.netrsc.orgdurham.ac.uk The synthesis and application of this compound are well-suited for exploration within continuous flow systems.

Future research in this area could involve:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound could enable its safe and efficient production on a larger scale. organic-chemistry.org This would be particularly beneficial for exothermic reactions or those involving unstable intermediates. nih.gov

Telescoped Reactions: Integrating the synthesis of the boronic acid with subsequent reactions, such as Suzuki-Miyaura cross-coupling, in a continuous flow setup would eliminate the need for isolation and purification of intermediates, leading to a more streamlined and efficient process. rsc.org

Automated Synthesis Libraries: The use of automated flow chemistry platforms could facilitate the rapid synthesis of a library of this compound derivatives for high-throughput screening in drug discovery and materials science. durham.ac.uk

| Flow Chemistry Application | Expected Benefits | Relevant Technologies |

| Continuous Synthesis | Improved safety, scalability, and reproducibility | Microreactors, tube reactors |

| Telescoped Reactions | Reduced reaction time and waste | Integrated flow systems |

| Automated Synthesis | Rapid library generation | Automated synthesis platforms |

Design of Smart Materials and Responsive Systems

The ability of boronic acids to form reversible covalent bonds with diols makes them ideal candidates for the construction of smart materials that can respond to specific stimuli, such as changes in pH or the presence of saccharides. acs.orgmdpi.comacs.orgmdpi.comnih.gov The isoindolinone scaffold can provide additional functionality and influence the material's properties.

Emerging research directions include:

Responsive Polymers and Hydrogels: Incorporating this compound into polymer chains or hydrogel networks could lead to materials that exhibit controlled swelling, degradation, or drug release in response to glucose or other diol-containing molecules. mdpi.comacs.org

Sensing Platforms: The boronic acid moiety can be used as a recognition element in fluorescent or electrochemical sensors for the detection of saccharides, glycoproteins, and other biologically important molecules. mdpi.com The isoindolinone core could act as a fluorophore or a scaffold for attaching other signaling units.

Self-Healing Materials: The dynamic nature of the boronate ester bond could be exploited to create self-healing polymers and coatings.

| Material Type | Principle of Operation | Potential Application |

| Responsive Hydrogels | Reversible boronate ester formation with diols | Glucose-responsive insulin (B600854) delivery |

| Fluorescent Sensors | Modulation of fluorescence upon diol binding | Detection of biological analytes |

| Self-Healing Polymers | Dynamic covalent chemistry of boronate esters | Smart coatings and materials |

Interdisciplinary Research with Related Fields

The unique combination of the isoindolinone and boronic acid functionalities in this compound opens up opportunities for interdisciplinary research at the interface of chemistry, biology, and materials science.

Future collaborative efforts could focus on:

Medicinal Chemistry: Isoindolinone derivatives are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties. researchgate.netrsc.orgresearchgate.netjocpr.com The boronic acid group can enhance these activities or introduce new therapeutic applications, such as in boron neutron capture therapy (BNCT). nih.gov

Chemical Biology: The ability of boronic acids to interact with biological molecules containing diol groups can be used to develop chemical probes to study cellular processes or as inhibitors of specific enzymes. nih.govodu.edu

Materials Science: The development of novel functional materials based on this compound could lead to advances in areas such as drug delivery, tissue engineering, and diagnostics.

| Interdisciplinary Field | Potential Research Focus | Example Application |

| Medicinal Chemistry | Development of novel therapeutic agents | Anticancer drugs, BNCT agents |

| Chemical Biology | Design of chemical probes and enzyme inhibitors | Tools for studying glycosylation |

| Materials Science | Creation of advanced functional materials | Biosensors, drug delivery systems |

Conclusion

Summary of Key Research Contributions Pertaining to (1-Oxoisoindolin-7-yl)boronic acid

The principal research contribution of this compound lies in its pivotal role as a key building block in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for cellular processes, including DNA repair, and their inhibition has emerged as a significant strategy in cancer therapy. nih.gov Specifically, this boronic acid derivative is a critical intermediate in the creation of complex heterocyclic compounds that form the core structures of several PARP inhibitors.

The most notable application of this compound is in the synthesis of Talazoparib, a highly potent PARP inhibitor. The structural framework of this boronic acid is integral to constructing the final, biologically active molecule. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds. nih.gov The boronic acid functional group allows for the efficient and specific coupling with other molecular fragments, a cornerstone of modern medicinal chemistry. nih.gov

Research has underscored the importance of the unique structural and electronic properties of boronic acids in facilitating these synthetic transformations. nih.gov While the broader field of boronic acids has seen extensive investigation into their roles as catalysts and versatile reagents, the specific research focus on this compound has been overwhelmingly directed towards its application in the synthesis of these targeted cancer therapeutics. nih.govnih.gov

Outlook on the Continued Academic Significance of this compound

The continued academic significance of this compound is intrinsically linked to the ongoing and future research into PARP inhibitors and the broader exploration of boronic acid derivatives in drug discovery. As the development of new PARP inhibitors continues, with the aim of improving efficacy, selectivity, and overcoming resistance, this particular boronic acid will likely remain a valuable starting material and structural motif for synthetic chemists.

Furthermore, the academic community's interest in boronic acids as a class of compounds is expanding. nih.gov There is growing research into their use as catalysts for various organic transformations, including dehydrations and carbonyl condensations. nih.gov While this compound itself has not been a primary focus of these catalytic studies, its unique structure could be explored in the design of novel organoboron catalysts.

The potential for derivatization of the this compound scaffold presents another avenue for future academic inquiry. Modifications to the oxoisoindoline ring or the boronic acid moiety could lead to the development of new compounds with diverse biological activities beyond PARP inhibition. Given the increasing number of FDA-approved drugs containing boronic acids, the exploration of novel boronic acid-containing chemical entities is a burgeoning area of medicinal chemistry research. nih.gov Therefore, the academic significance of this compound is expected to persist, driven by both its established role in the synthesis of important therapeutics and the untapped potential of its unique chemical structure in broader applications.

Q & A

Q. How do secondary interactions (e.g., hydrophobic effects) influence the selectivity of this compound in glycoprotein sensing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.